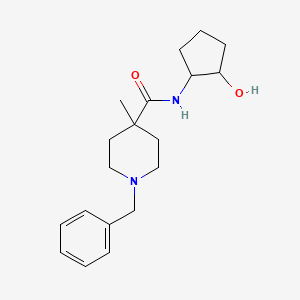![molecular formula C18H24FN3O B7643921 4-[2-(4-Fluorophenyl)propyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine](/img/structure/B7643921.png)
4-[2-(4-Fluorophenyl)propyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Fluorophenyl)propyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has been found to have potential applications in various scientific research fields, including medicinal chemistry and neuroscience.
Mechanism of Action
The mechanism of action of 4-[2-(4-Fluorophenyl)propyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine is not fully understood. However, it has been reported to bind to certain receptors in the brain, including the sigma-1 receptor and the dopamine transporter. It has also been found to modulate the activity of certain ion channels in the brain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce cell death. In vivo studies have demonstrated its potential as a neuroprotective agent and a modulator of dopamine transmission in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[2-(4-Fluorophenyl)propyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine in lab experiments is its high potency and selectivity for certain receptors in the brain. This allows for precise and specific modulation of neuronal activity. However, one of the limitations is its potential toxicity and side effects, which need to be carefully monitored and controlled.
Future Directions
There are several future directions for the scientific research on 4-[2-(4-Fluorophenyl)propyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. Another direction is to study its mechanism of action in more detail, including its interactions with specific receptors and ion channels in the brain. Additionally, future research could focus on developing more selective and potent derivatives of this compound for use in lab experiments and potential therapeutic applications.
Synthesis Methods
The synthesis of 4-[2-(4-Fluorophenyl)propyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine has been reported in the literature. One of the methods involves the reaction of 4-fluorophenylpropan-2-ol with 1-methyl-4-(2-nitrophenyl)-1H-pyrazole-3-carboxylic acid, which is then reduced to the corresponding amine using palladium on carbon. The amine is then reacted with morpholine in the presence of acetic acid to yield the final product.
Scientific Research Applications
4-[2-(4-Fluorophenyl)propyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine has been found to have potential applications in various scientific research fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In neuroscience, it has been used as a tool to study the function of certain receptors in the brain.
properties
IUPAC Name |
4-[2-(4-fluorophenyl)propyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O/c1-14(15-4-6-17(19)7-5-15)11-22-8-9-23-18(2,13-22)16-10-20-21(3)12-16/h4-7,10,12,14H,8-9,11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYSDZLVMBVRGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOC(C1)(C)C2=CN(N=C2)C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2S)-1-amino-1-oxopropan-2-yl]-2-ethylbenzamide](/img/structure/B7643839.png)

![2-cyclohexyl-N-[1-[2-(1,3-dioxolan-2-yl)ethyl]piperidin-4-yl]acetamide](/img/structure/B7643871.png)

![3-amino-N-cyclopropyl-N-[[4-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide;hydrochloride](/img/structure/B7643880.png)
![5-(4-acetylphenyl)-N-[4-(1,3-thiazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B7643887.png)

![5-[(cyclopentylcarbamoylamino)methyl]-N,N-dimethylpyridine-2-carboxamide](/img/structure/B7643894.png)
![1-[(3-Fluoro-5-methoxyphenyl)methyl]-3-(1,3-oxazol-2-yl)urea](/img/structure/B7643912.png)
![N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide](/img/structure/B7643923.png)
![4-Methyl-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7643929.png)
![1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2-hydroxycyclohexyl)urea](/img/structure/B7643940.png)

![N-[2-(5-bromofuran-2-yl)ethyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7643947.png)